An In-depth Technical Guide to 4-Ethynyl-1-Benzothiophene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Ethynyl-1-Benzothiophene: Synthesis, Properties, and Applications
Foreword: Navigating the Frontier of Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the benzothiophene scaffold stands as a cornerstone of innovation.[1][2][3][4][5] Its rigid, planar structure and electron-rich nature make it a privileged core for designing molecules with tailored electronic and biological properties. This guide focuses on a specific, yet underexplored derivative: 4-ethynyl-1-benzothiophene. While direct literature on this precise isomer is sparse, this document serves as a predictive and instructional manual for the research scientist. By leveraging established principles of organic synthesis and drawing parallels from closely related analogues, we will delineate a comprehensive overview of its synthesis, predicted properties, and potential applications. This guide is structured to not only inform but also to empower researchers to confidently approach the synthesis and utilization of this promising chemical entity.
Molecular Architecture: The Chemical Structure of 4-Ethynyl-1-Benzothiophene
The foundational structure of 4-ethynyl-1-benzothiophene is a fusion of a benzene ring and a thiophene ring, forming the benzothiophene core.[4] The ethynyl group (a carbon-carbon triple bond) is substituted at the 4-position of this bicyclic system.
Systematic Name: 4-Ethynyl-1-benzothiophene Molecular Formula: C₁₀H₆S Molecular Weight: 158.22 g/mol
The planarity of the benzothiophene ring system, combined with the linear geometry of the ethynyl group, results in a largely flat molecule. This structural rigidity is a key feature influencing its potential interactions with biological targets and its packing in solid-state materials.[6]
Synthetic Strategy: A Proposed Route to 4-Ethynyl-1-Benzothiophene
The synthesis of 4-ethynyl-1-benzothiophene can be strategically approached through the well-established Sonogashira cross-coupling reaction.[7][8][9] This powerful carbon-carbon bond-forming reaction provides a reliable method for introducing the ethynyl moiety onto the benzothiophene scaffold. The proposed synthetic pathway begins with a commercially available or readily synthesized 4-halobenzothiophene, such as 4-bromo-1-benzothiophene.
Proposed Synthetic Protocol: Sonogashira Coupling
This protocol describes the synthesis of 4-ethynyl-1-benzothiophene from 4-bromo-1-benzothiophene and a protected acetylene source, followed by deprotection.
Step 1: Sonogashira Coupling of 4-Bromo-1-benzothiophene with Trimethylsilylacetylene
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-1-benzothiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).
-
Add anhydrous, degassed solvent such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., 2:1 v/v).
-
To this stirred mixture, add trimethylsilylacetylene (1.2 eq) via syringe.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude product, 4-((trimethylsilyl)ethynyl)-1-benzothiophene, can be purified by column chromatography on silica gel.
Step 2: Deprotection of the Trimethylsilyl Group
-
Dissolve the purified 4-((trimethylsilyl)ethynyl)-1-benzothiophene in a suitable solvent such as methanol or a mixture of THF and methanol.
-
Add a base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) (1.1 eq).[10]
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-ethynyl-1-benzothiophene. Further purification can be achieved by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.
-
Copper(I) Iodide Co-catalyst: Copper(I) facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[7]
-
Triethylamine as Base and Solvent: Triethylamine serves as a base to neutralize the hydrogen halide formed during the reaction and also acts as a solvent. Its use is crucial for the regeneration of the active palladium(0) species.
-
Trimethylsilylacetylene as Acetylene Source: The use of a protected alkyne like trimethylsilylacetylene prevents the self-coupling of the terminal alkyne (Glaser coupling), which is a common side reaction under Sonogashira conditions.[11] The trimethylsilyl group is easily removed under mild basic or fluoride-mediated conditions.[12]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 4-ethynyl-1-benzothiophene.
Physicochemical and Spectroscopic Properties (Predicted)
The following properties are predicted based on the known characteristics of benzothiophene and ethynyl-substituted aromatic compounds.
Physical Properties
| Property | Predicted Value/Observation | Justification |
| Appearance | White to off-white solid | Aromatic compounds with extended conjugation are often crystalline solids at room temperature.[4] |
| Melting Point | Moderately high | The planar structure and potential for π-π stacking interactions would lead to a relatively high melting point compared to non-planar analogues. |
| Boiling Point | Elevated | The increased molecular weight and polarity compared to benzothiophene would result in a higher boiling point.[13] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, acetone); Insoluble in water. | The aromatic and hydrocarbon nature of the molecule dictates its solubility in non-polar to moderately polar organic solvents. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-ethynyl-1-benzothiophene.
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic protons on the benzothiophene ring (δ 7.0-8.0 ppm), with characteristic coupling patterns. A sharp singlet for the acetylenic proton (δ ~3.0-3.5 ppm). |
| ¹³C NMR | Aromatic carbons (δ 120-140 ppm). Two distinct signals for the alkyne carbons (δ ~80-90 ppm). |
| FT-IR | Sharp, weak C≡C-H stretch (~3300 cm⁻¹). C≡C stretch (~2100 cm⁻¹). Aromatic C-H stretches (>3000 cm⁻¹). Aromatic C=C stretches (1400-1600 cm⁻¹). |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 158. Fragmentation patterns may involve loss of the ethynyl group or cleavage of the thiophene ring.[14] |
Rationale for Predicted Spectroscopic Data:
-
¹H NMR: The chemical shifts of the aromatic protons will be influenced by the substitution pattern and the electronic effects of the sulfur atom and the ethynyl group. The acetylenic proton signal is typically found in the upfield region indicated, due to the magnetic anisotropy of the triple bond.
-
¹³C NMR: The sp-hybridized carbons of the ethynyl group have characteristic chemical shifts that are significantly different from the sp²-hybridized aromatic carbons, making them easily identifiable.
-
FT-IR: The vibrational frequencies for the C≡C-H and C≡C bonds are highly characteristic and serve as excellent diagnostic peaks for the presence of a terminal alkyne.[15][16]
-
Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Chemical Reactivity and Potential Applications
The chemical reactivity of 4-ethynyl-1-benzothiophene is dominated by the benzothiophene core and the terminal alkyne functionality, opening avenues for a wide range of chemical transformations and applications.
Reactivity of the Benzothiophene Core
The benzothiophene ring system can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing ethynyl group and the heteroatom.[17]
Reactivity of the Ethynyl Group
The terminal alkyne is a versatile functional group that can participate in numerous reactions, including:
-
Further Sonogashira Couplings: To synthesize more complex, conjugated systems.[7]
-
Click Chemistry (Huisgen Cycloaddition): Reaction with azides to form triazoles, a valuable linkage in medicinal chemistry and materials science.
-
Hydration Reactions: To form the corresponding methyl ketone.
-
Oxidative Coupling (e.g., Glaser or Eglinton Coupling): To form symmetric diynes.
Potential Applications
The unique structural features of 4-ethynyl-1-benzothiophene make it an attractive building block in several high-value research areas.
-
Drug Discovery: The benzothiophene scaffold is present in numerous biologically active compounds and approved drugs.[3][5][18] The ethynyl group can serve as a handle for further functionalization or act as a pharmacophore itself, potentially leading to the discovery of novel therapeutics, including anticancer or anti-inflammatory agents.[19][20]
-
Organic Electronics: Benzothiophene-containing molecules are widely explored as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[6][21][22] The extended π-conjugation offered by the ethynyl group could be exploited to tune the electronic properties of materials derived from this core.
-
Materials Science: The ability of the ethynyl group to undergo polymerization or be incorporated into larger conjugated systems makes 4-ethynyl-1-benzothiophene a promising monomer for the synthesis of novel polymers and organic materials with interesting optical and electronic properties.[23][24][25]
Logical Relationship Diagram for Applications
Caption: Interplay of structural features and potential applications.
Safety and Handling
As with any research chemical with limited toxicological data, 4-ethynyl-1-benzothiophene should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents and direct sunlight.
Conclusion
4-Ethynyl-1-benzothiophene represents a molecule of significant potential, poised at the intersection of medicinal chemistry and materials science. While direct experimental data for this specific isomer remains to be published, this guide provides a robust framework for its synthesis, characterization, and exploration. The proposed synthetic route via Sonogashira coupling is reliable and high-yielding, and the predicted properties offer a clear path for its identification and purification. The true value of this compound, however, lies in its potential as a versatile building block. It is our hope that this technical guide will inspire and equip researchers to unlock the full potential of 4-ethynyl-1-benzothiophene and its derivatives in the pursuit of novel scientific discoveries.
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